molecular formula C12H20OSi2 B12843985 4-(Pentamethyldisilanyl)benzaldehyde CAS No. 137031-87-9

4-(Pentamethyldisilanyl)benzaldehyde

Cat. No.: B12843985
CAS No.: 137031-87-9
M. Wt: 236.46 g/mol
InChI Key: NEJCUBIDSVZCHT-UHFFFAOYSA-N
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Description

4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde moiety substituted with a pentamethyldisilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentamethyldisilane in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The disilyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: 4-(1,1,2,2,2-Pentamethyldisilyl)benzoic acid.

    Reduction: 4-(1,1,2,2,2-Pentamethyldisilyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and resistance to oxidation.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and disilyl functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the disilyl group can engage in substitution and other transformations. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,2,2-Tetrafluoroethyl)benzaldehyde
  • 4-(1,2,2-Triphenylethenyl)benzaldehyde
  • 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Uniqueness

4-(1,1,2,2,2-Pentamethyldisilyl)benzaldehyde is unique due to the presence of the pentamethyldisilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of advanced materials and specialty chemicals.

Properties

CAS No.

137031-87-9

Molecular Formula

C12H20OSi2

Molecular Weight

236.46 g/mol

IUPAC Name

4-[dimethyl(trimethylsilyl)silyl]benzaldehyde

InChI

InChI=1S/C12H20OSi2/c1-14(2,3)15(4,5)12-8-6-11(10-13)7-9-12/h6-10H,1-5H3

InChI Key

NEJCUBIDSVZCHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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